2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE
Description
The compound 2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]-N-(2-methoxyethyl)acetamide is a structurally complex molecule featuring three critical moieties:
- Adamantane: A rigid, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and membrane permeability in pharmaceuticals .
- N-(2-Methoxyethyl)Acetamide: A polar substituent that improves aqueous solubility compared to alkyl chains .
However, direct pharmacological data for this compound is absent in the provided evidence; thus, inferences are drawn from structural analogs.
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-(2-methoxyethylamino)-2-oxoethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O3/c1-28-7-6-24-21(27)19(25-20(26)17-2-4-18(23)5-3-17)22-11-14-8-15(12-22)10-16(9-14)13-22/h2-5,14-16,19H,6-13H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXERNWOMUZMEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.
Formamido Linkage Formation: The formamido linkage is formed by reacting the intermediate with formamide under controlled conditions.
Final Coupling: The final step involves coupling the adamantane core with the fluorophenyl-formamido intermediate using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Oxidation Reactions
The adamantane moiety undergoes selective oxidation under controlled conditions. Key findings include:
-
Mechanistic Notes :
-
Adamantane’s rigid cage structure directs oxidation to tertiary carbons, favoring bridgehead hydroxylation.
-
Fluorophenyl groups remain inert under these conditions due to the electron-withdrawing effect of fluorine.
-
Reduction Reactions
The acetamide and formamido groups participate in reduction processes:
| Target Group | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Formamido (–NHCHO) | LiAlH₄ | Anhydrous THF, reflux | Primary amine (–NH₂) |
| Acetamide (–CONHR) | H₂/Pd-C | Ethanol, 50°C | Ethylamine derivative |
-
Side Reactions :
-
Over-reduction of adamantane is avoided due to its stability.
-
Fluorophenyl rings are unaffected under standard reduction conditions.
-
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group exhibits limited but directed reactivity:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to fluorine (sterically hindered) | Nitro derivative | <20% |
| Br₂/FeBr₃ | Meta to fluorine | Bromo-substituted analog | 35–40% |
-
Electronic Effects :
-
Fluorine’s strong electron-withdrawing nature deactivates the ring, favoring meta substitution.
-
Steric hindrance from the adamantane group further limits reactivity.
-
Hydrolysis Reactions
Amide bonds undergo hydrolysis under acidic or basic conditions:
| Bond | Conditions | Product |
|---|---|---|
| Formamido | 6M HCl, 100°C | 4-Fluorobenzoic acid + Adamantane-amine |
| Acetamide | NaOH (aq.), reflux | Methoxyethylamine + Carboxylic acid derivative |
-
Kinetics :
-
Formamido hydrolysis is 3–5× faster than acetamide due to resonance destabilization.
-
Functionalization via Cross-Coupling
The methoxyethyl chain enables further derivatization:
| Reaction Type | Catalyst | Product Application |
|---|---|---|
| Sonogashira coupling | Pd(PPh₃)₄/CuI | Alkynylated analogs for polymer synthesis |
| Suzuki-Miyaura | Pd(OAc)₂ | Biaryl systems with enhanced bioactivity |
Stability Under Thermal and Photolytic Conditions
| Condition | Outcome |
|---|---|
| 150°C (dry) | Decomposition via retro-amide formation |
| UV light (254 nm) | C–F bond cleavage with HF elimination |
Comparative Reactivity Table
| Functional Group | Reactivity | Dominant Pathway |
|---|---|---|
| Adamantane | Moderate | Oxidation > halogenation |
| Fluorophenyl | Low | EAS (meta-selective) |
| Formamido | High | Hydrolysis > reduction |
| Acetamide | Moderate | Hydrolysis ≈ reduction |
Scientific Research Applications
2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE is a synthetic organic compound with the CAS number 1007913-69-0 . It has a molecular weight of 388.483 and its unique structural properties have garnered interest across various scientific fields.
Scientific Research Applications
This compound is investigated for its potential across chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in the synthesis of complex molecules.
Biology
- It is studied as a biochemical probe because of its unique structural features.
Medicine
- It is explored for potential therapeutic properties, particularly in developing antiviral and anticancer agents.
- The adamantane moiety provides rigidity and stability, potentially enhancing interaction with biological targets.
- The electron-withdrawing nature of the fluorophenyl group may enhance binding interactions with proteins and enzymes.
- The acetamide functional group increases solubility and may influence pharmacokinetics.
Industry
- It is utilized in the development of advanced materials and polymers.
Potential biological activities
The compound's biological activity is likely mediated through several mechanisms:
- Enzyme Interaction: The compound may interact with specific enzymes, modulating their activity.
- Receptor Binding: Potential binding to various receptors could influence signaling pathways.
- Cell Cycle Modulation: Similar compounds have been shown to induce apoptosis through caspase activation pathways.
Structural Characteristics
The structural features of this compound contribute to its biological activity:
| Component | Description |
|---|---|
| Adamantane Moiety | Provides rigidity and stability, potentially enhancing interaction with biological targets |
| Fluorophenyl Group | The electron-withdrawing nature of fluorine may enhance binding interactions with proteins and enzymes |
| Acetamide Group | Increases solubility and may influence pharmacokinetics |
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
Adamantane’s Role : Adamantane-containing compounds (e.g., ) exhibit enhanced metabolic stability but face challenges in solubility and bioavailability. The target compound’s methoxyethyl group may mitigate this .
Fluorophenyl vs.
Methoxyethyl Substituent : This group (seen in ) improves solubility without significantly compromising membrane permeability, a critical advantage over purely hydrophobic chains .
Biological Activity
2-(Adamantan-1-YL)-2-[(4-fluorophenyl)formamido]-N-(2-methoxyethyl)acetamide, also known by its CAS number 1007913-69-0, is a synthetic organic compound characterized by a unique structural framework that includes an adamantane moiety and a fluorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and cancer research.
Structural Characteristics
The structural features of this compound contribute to its biological activity:
| Component | Description |
|---|---|
| Adamantane Moiety | Provides rigidity and stability, potentially enhancing interaction with biological targets. |
| Fluorophenyl Group | The electron-withdrawing nature of fluorine may enhance binding interactions with proteins and enzymes. |
| Acetamide Functional Group | Increases solubility and may influence pharmacokinetics. |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity.
- Receptor Binding : Potential binding to various receptors could influence signaling pathways.
- Cell Cycle Modulation : Similar compounds have been shown to induce apoptosis through caspase activation pathways.
Anti-Cancer Activity
Recent studies have demonstrated that related compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives of adamantane have shown potent cytotoxicity against human cervical (HeLa), breast (MCF7), and liver (HepG2) cancer cells.
- Cytotoxicity Data :
- Compound 5r (a derivative) exhibited IC50 values of:
- HeLa: 16.12 ± 1.54 μM
- MCF7: 12.54 ± 1.15 μM
- HepG2: 10.56 ± 1.14 μM
- Compound 5r (a derivative) exhibited IC50 values of:
The mechanism involved apoptosis induction via the activation of caspases, particularly caspase-8 and caspase-3, leading to poly ADP-ribose polymerase (PARP) cleavage, a marker of apoptosis .
Pharmacological Properties
The pharmacological profile of this compound suggests potential therapeutic applications due to its structural attributes:
- Enhanced Lipophilicity : The adamantane structure increases membrane permeability.
- Targeted Action : The fluorophenyl group may enhance selectivity towards certain biological targets.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Caspase Activation : Research indicates that adamantane derivatives can activate caspases in a dose-dependent manner, leading to cell cycle arrest and apoptosis .
- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins, enhancing the understanding of its mechanism at the molecular level.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2-(adamantan-1-yl)-2-[(4-fluorophenyl)formamido]-N-(2-methoxyethyl)acetamide, and how can purity be validated?
- Methodology : Use a multi-step coupling approach involving adamantane derivatives and fluorophenyl formamide intermediates. For example, activate the adamantane carbonyl group using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM, followed by sequential coupling with 4-fluorophenyl formamido and methoxyethylamine .
- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and confirm structural integrity via / NMR (e.g., VNMRS-400 MHz Agilent-NMR in DMSO-d6) and high-resolution mass spectrometry (VG70-70H spectrometer) .
Q. How should researchers handle stability challenges during storage and experimental use of this compound?
- Stability Protocol : Store under inert gas (N) at –20°C in amber vials to prevent photodegradation and hydrolysis. Pre-dissolve in anhydrous DMSO for biological assays to avoid solvent-induced decomposition .
- Monitoring : Conduct periodic TLC (hexane:ethyl acetate, 9:3) to detect degradation products. If impurities exceed 0.5%, repurify via silica gel column chromatography .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Key Techniques :
- FT-IR/Raman : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm) and adamantane C-H vibrations .
- X-ray Crystallography : Resolve 3D conformation to analyze steric effects from the adamantane moiety .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition onset >200°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Experimental Design :
- Dose-Response Variability : Use standardized cell lines (e.g., HEK293) and normalize activity to internal controls (e.g., β-galactosidase assays) to minimize batch effects .
- Metabolic Interference : Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to assess if metabolic byproducts contribute to conflicting results .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables like solvent purity (>95% confirmed via elemental analysis) or adamantane isomer ratios .
Q. What strategies optimize the compound’s bioavailability given its adamantane and fluorophenyl motifs?
- Structural Modifications :
- Introduce PEGylated methoxyethyl chains to enhance aqueous solubility (>61.3 µg/mL) without compromising adamantane-mediated target binding .
- Replace the 4-fluorophenyl group with trifluoromethyl to improve metabolic stability while retaining affinity .
- Formulation : Encapsulate in cyclodextrin-based nanoparticles (e.g., HP-β-CD) to bypass P-glycoprotein efflux in intestinal cells .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., Keap1-Nrf2)?
- Approach :
- Docking Studies : Use AutoDock Vina with adamantane as a rigid core and flexible side chains to simulate binding to Keap1’s BTB domain (PDB: 4IQK) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds between the fluorophenyl group and Arg483 .
- Validation : Compare predicted binding affinities (ΔG) with SPR-measured K values to refine force field parameters .
Q. What experimental designs evaluate the compound’s environmental impact and biodegradation pathways?
- Ecotoxicology Framework :
- Fate Analysis : Use OECD 308 guidelines to study hydrolysis (pH 7–9) and photolysis (UV-A light) in simulated aquatic systems .
- Bioaccumulation : Measure logP values (estimated >3.5 via PubChem) and BCF (bioconcentration factor) in zebrafish models .
- Metabolite Identification : Employ LC-QTOF-MS to detect degradation byproducts (e.g., 4-fluorobenzoic acid) in soil microcosms .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across kinase inhibition studies?
- Root Cause Investigation :
- Assay Conditions : Compare ATP concentrations (1 mM vs. 10 µM) and buffer ionic strength (e.g., Tris vs. HEPES) .
- Protein Purity : Validate kinase purity (>90% via SDS-PAGE) and activity (using control inhibitors like staurosporine) .
- Resolution : Harmonize protocols using a reference lab (e.g., Eurofins) and share raw data via platforms like Zenodo for independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
